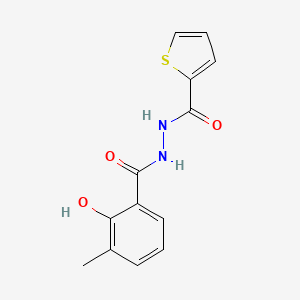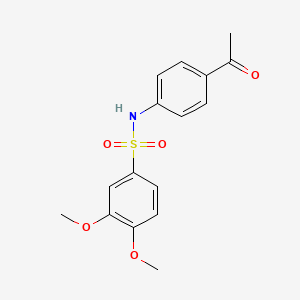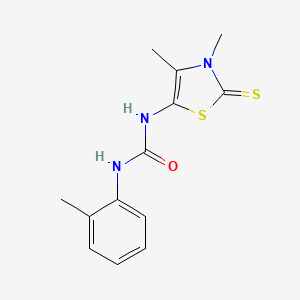
N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide, also known as HMBTHC, is a chemical compound that has been of great interest to scientists due to its potential applications in various fields. HMBTHC is a derivative of hydrazide, which is a class of organic compounds that contain a nitrogen-nitrogen bond. In
作用機序
The mechanism of action of N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide is not fully understood. However, it is believed that N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide acts by chelating metal ions and preventing them from causing oxidative damage to cells. It may also act by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide has been shown to have antioxidant and anti-inflammatory effects in vitro and in vivo. In animal studies, N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide has been shown to reduce oxidative stress and inflammation in the liver and kidneys. It has also been shown to improve the antioxidant status of these organs.
実験室実験の利点と制限
One advantage of using N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide in lab experiments is its ability to chelate heavy metals. This makes it useful for studying the effects of heavy metal toxicity on cells and tissues. However, one limitation is that N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide may not be suitable for use in experiments involving living organisms due to its potential toxicity.
将来の方向性
There are several future directions for research on N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide. One area of research could be to study its potential use as a chelating agent for other heavy metals such as mercury and arsenic. Another area of research could be to study its potential use in the treatment of diseases associated with oxidative stress and inflammation, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and toxicity of N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide in living organisms.
Conclusion
In conclusion, N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide is a promising compound with potential applications in various fields. Its ability to chelate heavy metals and its antioxidant and anti-inflammatory effects make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and potential uses.
合成法
The synthesis of N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide involves the reaction of 2-thiophenecarbohydrazide with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography to obtain pure N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide.
科学的研究の応用
N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide has been studied for its potential use as a chelating agent for heavy metals. Chelating agents are compounds that bind to metal ions and remove them from the body. N'-(2-hydroxy-3-methylbenzoyl)-2-thiophenecarbohydrazide has shown promising results in removing heavy metals such as lead and cadmium from contaminated water. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
特性
IUPAC Name |
N'-(2-hydroxy-3-methylbenzoyl)thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-4-2-5-9(11(8)16)12(17)14-15-13(18)10-6-3-7-19-10/h2-7,16H,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABIXYFPRSMLCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NNC(=O)C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methyl-N'-(thiophene-2-carbonyl)benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3R*,4R*)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5687402.png)

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)
![(3R*,4S*)-1-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5687421.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5687429.png)
![2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5687434.png)

![N-({1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5687441.png)
![(3S*,4R*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5687442.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B5687462.png)



